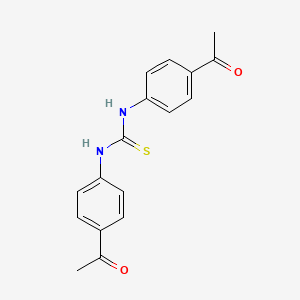
3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C4H5Cl3O2S and a molecular weight of 223.505 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of three chlorine atoms and a sulfone group.
Méthodes De Préparation
The synthesis of 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide can be achieved through various synthetic routes. One common method involves the chlorination of tetrahydrothiophene followed by oxidation to introduce the sulfone group. The reaction conditions typically involve the use of chlorine gas and an oxidizing agent such as hydrogen peroxide or a peracid . Industrial production methods may involve continuous flow processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol group.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and nucleophiles such as amines for substitution. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The chlorine atoms may also play a role in modulating the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar compounds to 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide include:
3,4-Dichlorotetrahydrothiophene 1,1-dioxide: Lacks one chlorine atom compared to this compound.
3,4-Dichlorosulfolane: Another sulfone derivative with similar structural features.
3,4-Dichlorothiolane 1,1-dioxide: A related compound with a similar backbone but different substitution pattern
Propriétés
Numéro CAS |
42829-14-1 |
|---|---|
Formule moléculaire |
C4H5Cl3O2S |
Poids moléculaire |
223.5 g/mol |
Nom IUPAC |
3,3,4-trichlorothiolane 1,1-dioxide |
InChI |
InChI=1S/C4H5Cl3O2S/c5-3-1-10(8,9)2-4(3,6)7/h3H,1-2H2 |
Clé InChI |
ZHLFQOQVRQIJCJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CS1(=O)=O)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Quinoline, 8-[(chloromethyl)thio]-](/img/structure/B12123450.png)
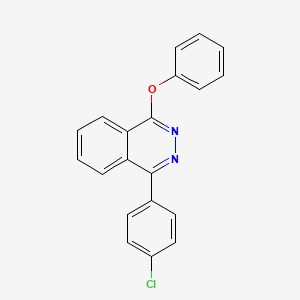
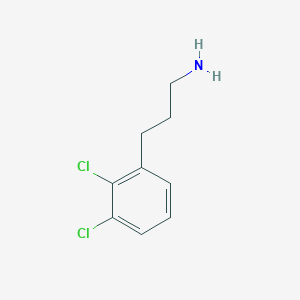

![3-[(4-fluorophenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one](/img/structure/B12123479.png)
amine](/img/structure/B12123485.png)

![[2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine](/img/structure/B12123496.png)

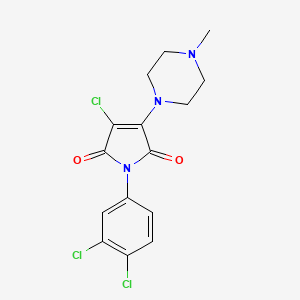
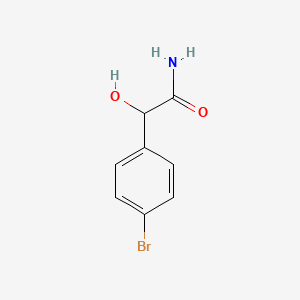
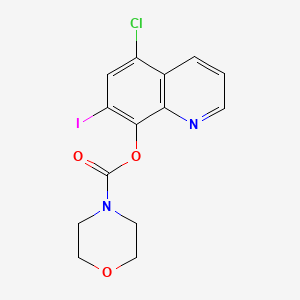
![N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12123539.png)
